Infigratinib

Content Navigation

CAS Number

Product Name

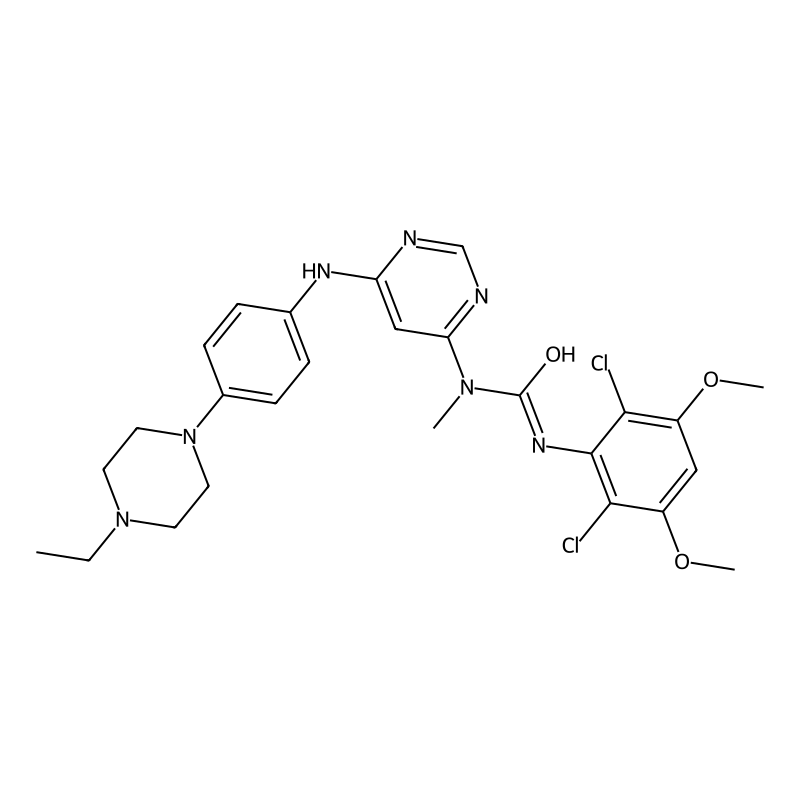

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Mechanism of Action and Quantitative Binding

The table below summarizes the primary molecular targets of infigratinib and its key quantitative inhibition data.

| FGFR Isoform | IC50 (Cell-free assay) | Cellular IC50 (in Ba/F3 cells) | Selectivity Notes |

|---|---|---|---|

| FGFR1 | 0.9 nM [1] | 2.9 μM [1] | >40-fold selective for FGFR1-3 over FGFR4 and VEGFR2 [1]. |

| FGFR2 | 1.4 nM [1] | 2.0 μM [1] | |

| FGFR3 | 1.0 nM [1] | 2.0 μM [1] | |

| FGFR3 (K650E mutant) | 4.9 nM [1] | Information Missing | A common gain-of-function mutation in cancer. |

| FGFR4 | 60 nM [1] | Information Missing | Significantly less potent inhibition compared to FGFR1-3. |

This compound works by competing with ATP for binding to the intracellular tyrosine kinase domain of FGFR1-3, thereby preventing receptor autophosphorylation and activation [2] [3]. This inhibition effectively blocks the signal transduction of key downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell cycle progression and survival [4] [5]. The following diagram illustrates this signaling cascade and the point of inhibition by this compound.

This compound inhibits FGFR activation and its downstream signaling pathways.

Cellular and Preclinical Evidence

In cellular models, this compound demonstrates direct anti-tumor activity:

- Inhibition of Proliferation and Survival: this compound suppresses the viability of cancer cell lines driven by FGFR alterations. For instance, in FGFR3-dependent bladder cancer lines (RT112, SW780), it achieved IC50 values in the nanomolar range (5-32 nM) [1].

- Induction of Cell Death: In pediatric neuroblastoma models, treatment with this compound promoted cell death and apoptosis. This was accompanied by inhibition of RAS-MAPK pathway activity [4].

- Inhibition of Migration: The drug also demonstrated efficacy in reducing cancer cell migration, a key process in metastasis, as shown in live-cell imaging experiments with neuroblastoma cell lines [4].

Clinical Applications and Resistance

The primary clinical application of this compound is in treating advanced cholangiocarcinoma (bile duct cancer) with FGFR2 fusions or rearrangements [5]. It is also under investigation for other FGFR-altered cancers, such as urothelial carcinoma and gastric cancer [6] [7].

Despite initial efficacy, acquired resistance to this compound can develop through several mechanisms [5] [3]:

- Gatekeeper mutations in the FGFR kinase domain (e.g., residues V555/FGFR3 and V564/FGFR2) that sterically hinder drug binding.

- Activation of alternative signaling pathways that bypass the FGFR blockade.

- Gene amplification of other receptors.

Experimental Protocols for Key Assays

To evaluate the efficacy of this compound in research settings, the following methodologies are commonly employed:

- Kinase Assay (Biochemical): A radiometric assay measures the phosphorylation of a synthetic substrate by a purified GST-fusion FGFR3-K650E kinase domain in the presence of radiolabeled ATP. The reaction mixture includes the enzyme, ATP, [γ³³P]ATP, and this compound. After incubation, the incorporation of ³³P into the substrate is quantified using a filter-binding method and a scintillation counter to calculate the IC50 [1].

- Cell Proliferation/Viability Assay (Cellular): FGFR-dependent cell lines (e.g., Ba/F3 cells engineered to express specific FGFRs) are cultured and treated with a concentration gradient of this compound for 48-72 hours. Cell viability is then measured using methods like MTT or CellTiter-Glo. The IC50 is determined from the dose-response curve [1].

- Western Blot Analysis (Target Engagement): Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. Inhibition of FGFR signaling is confirmed by reduced levels of phosphorylated FGFR and key downstream effectors like ERK (for MAPK pathway) and AKT (for PI3K pathway) [4].

References

- 1. This compound (BGJ398) | FGFR inhibitor | Mechanism [selleckchem.com]

- 2. This compound, a Selective FGFR1-3 Tyrosine Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting FGFR for cancer therapy [jhoonline.biomedcentral.com]

- 4. Fibroblast growth factor receptor alterations and resistance ... [pubmed.ncbi.nlm.nih.gov]

- 5. Focus on the Clinical Potential of this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound and its active metabolites in ... [pmc.ncbi.nlm.nih.gov]

- 7. Future perspectives: targeting fibroblast growth factor receptor ... [pmc.ncbi.nlm.nih.gov]

Infigratinib structure activity relationship SAR

Infigratinib at a Glance

The table below summarizes the core identity and target profile of this compound established through its discovery and development [1] [2].

| Property | Description |

|---|---|

| Generic Name | This compound [2] |

| Drug Type | Small Molecule [2] |

| Primary Target | Fibroblast Growth Factor Receptor (FGFR) family [1] [2] |

| Mechanism of Action | Selective, ATP-competitive pan-FGFR kinase inhibitor [1] [2] |

| Key Indication | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1] [2] |

Clinical Activity and Comparative Efficacy

Clinical trials have established the efficacy of FGFR inhibitors in cholangiocarcinoma. The following table compares the reported activity of the three main FDA-approved FGFR inhibitors [1].

| FGFR Inhibitor | Objective Response Rate (ORR) | Median Overall Survival (mOS) |

|---|---|---|

| This compound | 23.1% | 3.8 months |

| Futibatinib | 35.8% | 21.1 months |

| Pemigatinib | 35.5% | 21.1 months |

> Note on Comparative Data: The provided survival data for this compound appears anomalously low. It is crucial to consult the primary clinical trial literature for verified and comprehensive efficacy and safety profiles.

The Rationale Behind this compound's SAR and Dual Inhibitor Design

While the exact structural features of this compound are not detailed in the search results, recent research sheds light on the strategic thinking behind targeting FGFR, which is central to its SAR.

- Synergistic Targeting: Recent studies explore the rational design of dual inhibitors that target both FGFR and other proteins, such as SHP2 (a phosphatase involved in the RAS-RAF-ERK signaling pathway). Co-treatment with an FGFR inhibitor (like this compound) and an SHP2 inhibitor has shown pronounced synergistic effects in inhibiting cancer cell proliferation. This synergy provides a strong rationale for developing single molecules that can inhibit both targets simultaneously [3].

- Structure-Based Drug Design: The discovery of potent SHP2/FGFR dual inhibitors, as mentioned in one study, relied on a structure-based drug design strategy. This implies that researchers used the 3D structures of the target proteins to guide the optimization of the inhibitor's chemical structure, which is a core principle of SAR studies [3].

The diagram below illustrates this synergistic signaling pathway and the logic behind dual inhibition.

Synergistic FGFR-SHP2 Signaling: Dual inhibitors block key nodes in the oncogenic pathway. [3]

A Guide for Further SAR Research

Given the limited explicit SAR data in the search results, here are some methodologies and steps you can take to conduct a deeper analysis.

Key SAR Analysis Methodologies: Modern SAR analysis often involves sophisticated computational techniques [4] [5].

- Matched Molecular Pairs (MMPs): Identifies pairs of compounds that differ only by a single, well-defined structural transformation. Analyzing these pairs helps quantify the effect of that specific change on biological activity and other properties [6].

- R-Group Deconvolution: Systematically breaks down a common core structure and analyzes the contributions of different substituents at various positions. This is often visualized in SAR tables that help experts identify relationships [7] [6].

- Structure-Based Drug Design: Uses the 3D structure of the protein target (often from X-ray crystallography) to understand and optimize ligand binding. This is a highly informative method for detailed SAR exploration [4] [3] [5].

Suggested Research Workflow: To build a complete SAR profile for this compound, you could follow this workflow, which integrates several of the mentioned methodologies.

A systematic workflow for building a comprehensive SAR profile. [4] [5] [6]

References

- 1. This compound for the Treatment of Metastatic or Locally Advanced ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | MedPath [trial.medpath.com]

- 3. Discovery of LC-SF-14, a selective dual inhibitor of SHP2 ... [sciencedirect.com]

- 4. Exploring the Structure - Activity ( Relationship ) of Drugs SAR [azolifesciences.com]

- 5. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient SAR analysis and reporting for rapid compound ... [discngine.com]

- 7. SAR | Structure Activity Relationships [collaborativedrug.com]

Infigratinib FGFR signaling pathway Ras-MAPK

FGFR Signaling and Infigratinib's Mechanism

The Fibroblast Growth Factor Receptor (FGFR) pathway is a crucial regulator of cellular processes such as proliferation, survival, and differentiation. The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation, which activates several downstream signaling cascades [1] [2]. The primary downstream pathways include:

- RAS-RAF-MEK-ERK (MAPK pathway): Promotes cell proliferation and differentiation.

- PI3K-AKT-mTOR pathway: Inhibits apoptosis and supports cell survival.

- JAK-STAT pathway: Facilitates tumor invasion and immune evasion.

- PLCγ pathway: Involved in regulating cell metastasis [1] [2].

This compound is a selective, ATP-competitive tyrosine kinase inhibitor that specifically targets FGFR2 [3]. By binding to the intracellular tyrosine kinase domain of FGFR2, it potently inhibits the receptor's activity, thereby blocking the downstream oncogenic signaling that drives tumor growth, particularly in cancers like cholangiocarcinoma (CCA) that harbor FGFR2 fusions [3] [4].

The diagram below illustrates the core FGFR signaling pathway and the point of inhibition by this compound.

Diagram 1: Core FGFR Signaling Pathway and this compound Inhibition. The pathway shows ligand-induced FGFR activation triggering the Ras-MAPK cascade and other downstream effectors. This compound acts as an ATP-competitive inhibitor at the FGFR tyrosine kinase domain.

Resistance Mechanisms and the Ras-MAPK Pathway

A significant clinical challenge associated with this compound and other FGFR inhibitors is the emergence of acquired resistance. Research indicates that one primary mechanism is convergent evolution within the MAPK pathway [5].

Cancer cells develop resistance through two main types of genomic alterations:

- On-target FGFR2 mutations: Secondary mutations in the FGFR2 kinase domain (e.g., V564F, N549H) that interfere with drug binding [5] [4].

- Off-target alterations in the MAPK pathway: The emergence of new mutations in genes such as BRAF (V600E), NRAS (Q61K, G12C), and KRAS (G12D) upon disease progression. These mutations reactivate the MAPK signaling cascade downstream of the inhibited FGFR, creating a "bypass track" that allows cancer cells to proliferate despite effective FGFR blockade [5].

The following diagram illustrates how resistance mutations reactivate the signaling pathway.

Diagram 2: MAPK Bypass Resistance. Upon this compound treatment, resistance can occur via mutations in MAPK nodes like BRAF or RAS, reactivating proliferation signals despite FGFR blockade.

Key Experimental and Clinical Evidence

The tables below summarize quantitative data on resistance patterns and the efficacy of FGFR inhibitors from critical studies.

Table 1: MAPK Pathway Alterations in FGFR Inhibitor Resistance

| Alteration Type | Specific Alterations Identified | Experimental Context / Detection Method | Key Finding |

|---|---|---|---|

| Point Mutations | BRAF V600E, NRAS Q61K, NRAS G12C, NRAS G13D, KRAS G12K [5] | Analysis of ctDNA from a patient post-futibatinib (irreversible FGFRi) progression [5] | Demonstrates that irreversible FGFR inhibition can also be bypassed via MAPK reactivation. |

| Convergent Evolution | 52.9% (9/17) of patients showed new MAPK pathway alterations post-FGFRi [5] | Retrospective analysis of tumor/cfDNA pre- and post-FGFRi therapy [5] | Highlights the MAPK pathway as a major, recurrent mechanism of acquired resistance. |

| Functional Resistance | Concomitant KRAS G12D or BRAF V600E expression [5] | Engineered FGFR2-BICC1 cell lines [5] | Confers resistance to FGFR inhibitors in vitro; MEK inhibition was synergistic with FGFRi. |

Table 2: Comparison of Selective FGFR Inhibitors in Cholangiocarcinoma

| Inhibitor | FDA Approval Date | Type of Inhibitor | Objective Response Rate (ORR) | Median Overall Survival (mOS) |

|---|---|---|---|---|

| This compound | May 2021 [3] | Reversible, ATP-competitive [5] | 23.1% [3] | 3.8 months [3] |

| Pemigatinib | Approved [3] | Reversible [5] | 35.5% [3] | 21.1 months [3] |

| Futibatinib | Approved [5] [3] | Irreversible, covalent [5] | 35.8% [3] | 21.1 months [3] |

Core Experimental Protocols

To investigate FGFR inhibitor mechanisms and resistance, several key experimental methodologies are employed. Here is an overview of two critical protocols based on the research:

1. Protocol for Assessing Resistance via Circulating Tumor DNA (ctDNA) Analysis

- Purpose: To non-invasively monitor the emergence of genomic alterations (e.g., in FGFR2 or MAPK genes) associated with acquired resistance to FGFR inhibitors [5].

- Methodology:

- Sample Collection: Collect longitudinal plasma samples from patients at baseline (pre-treatment), on-treatment, and at the time of disease progression [5].

- cfDNA Extraction: Isulate cell-free DNA (cfDNA) from the plasma samples.

- Next-Generation Sequencing (NGS): Sequence the cfDNA using a targeted NGS panel (e.g., the 73-gene panel used in the cited study). This allows for the detection of low-frequency mutations with high sensitivity [5].

- Data Analysis: Compare the Variant Allele Frequency (VAF) of alterations between the different time points. The appearance of new mutations or a significant increase in the VAF of existing mutations at progression indicates clonal selection and potential resistance mechanisms [5].

2. Protocol for In Vitro Functional Validation of Resistance Mutations

- Purpose: To experimentally confirm that specific genetic alterations (e.g., KRAS G12D, BRAF V600E) can confer resistance to FGFR inhibitors like this compound [5].

- Methodology:

- Cell Line Engineering:

- Use a benign biliary epithelial cell line (e.g., H69) as a base [5].

- Stably transduce the cells with a lentivirus expressing an FGFR2 fusion gene (e.g., FGFR2-BICC1) to create an FGFR-driven oncogenic model. Select successfully transduced cells using puromycin [5].

- Subsequently, transduce these FGFR2-fusion-positive cells with a second lentivirus expressing the resistance mutation of interest (e.g., KRAS G12D or BRAF V600E). Use a marker like GFP to enrich for positive cells via flow cytometry, and establish single-cell clones [5].

- Confirm the expression of the fusion and mutant proteins using immunoblotting with specific antibodies [5].

- Cell Viability Assay (SRB Assay):

- Seed the engineered cells into 96-well plates and allow them to adhere [5].

- Treat the cells in triplicate with serially diluted concentrations of the FGFR inhibitor (e.g., this compound) as a monotherapy and/or in combination with other agents (e.g., a MEK inhibitor) for 72 hours [5].

- Fix the cells with trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB), a dye that binds to total cellular protein. Solubilize the dye and measure the optical density (OD) at 490nm [5].

- Calculate the half-maximal inhibitory concentration (IC50) values to quantitatively compare the sensitivity of different cell lines to the drug [5].

- Synergy Analysis:

- Analyze combination therapy data using software like CalcuSyn, which applies the Chou-Talalay model to calculate a Combination Index (CI).

- A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].

- Cell Line Engineering:

Future Research and Therapeutic Strategies

Understanding these resistance mechanisms opens avenues for novel therapeutic strategies:

- Combination Therapies: Co-targeting FGFR and MEK has shown synergistic effects in vitro, suggesting a potential strategy to delay or overcome resistance [5]. However, one in vivo study noted that this combination was not able to fully overcome KRAS-mediated resistance, indicating the complexity of the signaling network [5].

- Next-Generation Inhibitors: Irreversible FGFR inhibitors (e.g., Futibatinib) or multi-targeted kinase inhibitors (e.g., Ponatinib) are being explored for their ability to overcome specific on-target resistance mutations, such as gatekeeper mutations (e.g., V564M in FGFR2) [5] [4].

- Liquid Biopsy for Monitoring: The routine use of ctDNA analysis allows for real-time monitoring of resistance, enabling timely switches in therapy and providing insights into the evolving tumor landscape [5].

References

- 1. Targeting FGFR for cancer therapy [jhoonline.biomedcentral.com]

- 2. Current progress in cancer treatment by targeting FGFR ... [cancerbiomed.org]

- 3. This compound for the Treatment of Metastatic or Locally Advanced ... [pmc.ncbi.nlm.nih.gov]

- 4. Computational biophysical characterization of the effect of ... [sciencedirect.com]

- 5. Convergent MAPK Pathway Alterations Mediate Acquired ... [pmc.ncbi.nlm.nih.gov]

Infigratinib IC50 values FGFR1 FGFR2 FGFR3

IC50 Values and Selectivity Profile

The table below summarizes the half-maximal inhibitory concentration (IC50) values of infigratinib against various FGFR subtypes and other relevant kinases, demonstrating its strong selectivity for FGFR1-3.

| Kinase Target | IC50 Value | Notes / Assay Type |

|---|---|---|

| FGFR1 | 0.9 nM [1], 1.1 nM [2] | Cell-free assay [1] |

| FGFR2 | 1.4 nM [1], 1 nM [2] | Cell-free assay [1] |

| FGFR3 | 1.0 nM [1], 2 nM [2] | Cell-free assay [1] |

| FGFR3 (K650E) | 4.9 nM | Cell-free assay [1] |

| FGFR4 | 60 nM [1], 61 nM [2] | >40-fold selective vs. FGFR1-3 [1] |

| VEGFR2 | 180 nM (0.18 µM) [1] | Low potency [1] |

| Other Kinases (Abl, Fyn, Kit, Lck, Lyn, Yes) | IC50 > 300 nM (0.3 µM) to 2.5 µM [1] | Little activity [1] |

In cellular models, this compound inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-dependent BaF3 cells with IC50 values of 2.9 µM, 2.0 µM, and 2 µM, respectively [1]. It also suppressed autophosphorylation of FGFR wild-type and mutant proteins in cancer cell lines [1].

Experimental Protocols for IC50 Determination

The key experiments for determining this compound's IC50 values involve biochemical kinase assays and cellular proliferation assays.

Radiometric Kinase Assay (Cell-Free)

This protocol measures the compound's direct inhibition of FGFR kinase activity in a cell-free system [1].

- Procedure:

- A purified GST-fusion FGFR3-K650E kinase domain is used as the enzyme source.

- Enzyme is mixed with a synthetic peptidic substrate (poly(EY) 4:1), ATP, and radiolabeled [γ³³P]-ATP.

- The reaction is initiated by adding the enzyme to the substrate mixture containing serially diluted this compound or a control (e.g., DMSO).

- The final assay components are incubated for 10 minutes at room temperature in a buffer containing Tris-HCl, MnCl₂, MgCl₂, and DTT.

- The reaction is stopped with EDTA.

- The incorporation of ³³P into the polypeptide substrate is quantified using the filter-binding (FB) method: the reaction mixture is transferred to a PVDF membrane, washed with H₃PO₄, and the radioactivity is measured with a scintillation counter.

- IC50 values are calculated by linear regression analysis of the percentage inhibition at each this compound concentration.

Cellular Proliferation Assay

This assesses the functional consequence of FGFR inhibition on cell growth [1] [3].

- Cell Lines: Murine BaF3 cell lines engineered to be dependent on specific FGFRs (e.g., FGFR1, FGFR2-Q, FGFR3) are commonly used.

- Procedure:

- Cells are seeded in culture plates.

- After cell adhesion, they are treated with this compound across a range of concentrations (e.g., 0 nM to 0.1 µM) for a defined period, typically 48 to 72 hours [1] [3].

- Cell viability is measured using assays like sulforhodamine B (SRB) assay [3] or ATP-based luminescence assays [3].

- Absorbance or luminescence readings are taken, and IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathway

This compound binds reversibly to the ATP-binding cleft of FGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades, most notably the Ras-Raf-MAPK pathway, which drives tumor cell proliferation and survival [4] [5].

This compound inhibits FGFR signaling by competing with ATP, thereby blocking downstream pathways that drive tumor growth.

Research Implications and Resistance Mechanisms

- Targeting FGFR2 Alterations: this compound's high potency against FGFR2 is therapeutically relevant, as FGFR2 fusions or rearrangements are found in 10-15% of intrahepatic cholangiocarcinoma (iCCA) cases [6] [7].

- Overcoming Multidrug Resistance: Research indicates that this compound can reverse ABCB1/P-glycoprotein-mediated multidrug resistance (MDR). It inhibits the efflux of chemotherapeutic agents like paclitaxel and doxorubicin, thereby resensitizing resistant cancer cells to these drugs [8].

- Acquired Resistance: A significant challenge is the development of acquired resistance. Studies show that resistance can emerge through secondary mutations in the FGFR2 kinase domain or via convergent activation of the MAPK pathway (e.g., through KRAS or BRAF mutations), providing a bypass signaling track [3].

References

- 1. This compound (BGJ398) | FGFR inhibitor | Mechanism [selleckchem.com]

- 2. This compound: First Approval - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Convergent MAPK Pathway Alterations Mediate Acquired ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Focus on the Clinical Potential of this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Targeting FGFR inhibition in cholangiocarcinoma [sciencedirect.com]

- 8. This compound (BGJ 398), a Pan-FGFR Inhibitor, Targets P- ... [mdpi.com]

Infigratinib pharmacodynamics anti-tumor activity xenograft

Anti-Tumor Efficacy in Preclinical Xenograft Models

| Cancer Type | Model Description (Alteration) | Dosing Regimen | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Cholangiocarcinoma (CCA) | Human tumor xenografts with activating FGFR2 alterations [1] | Once daily (oral) | Anti-tumor activity demonstrated [1] | [1] |

| Hepatocellular Carcinoma (HCC) | PDX models with high FGFR2/3 expression [2] | 10-30 mg/kg once daily for 10-28 days | Potent suppression of tumor growth; improved overall survival in mice [2] | [2] |

| HCC (Sorafenib-Resistant) | Sorafenib-resistant HCC PDX models [2] | 20 mg/kg once daily | Suppressed growth of sorafenib-resistant tumors [2] | [2] |

| HCC (Combination Therapy) | PDX models with high FGFR expression treated with Infigratinib + Vinorelbine [2] | 15 mg/kg this compound daily + 3 mg/kg Vinorelbine (i.p., every 3 days) | Synergistic effect: promoted apoptosis, suppressed tumor growth, and improved survival vs. monotherapy [2] | [2] |

| HCC (Combination Therapy) | PDX models with high FGFR expression treated with this compound + Bevacizumab [3] | 20 mg/kg this compound daily + 5 mg/kg Bevacizumab weekly | Synergistic inhibition of tumor growth, invasion, and lung metastasis; improved overall survival [3] | [3] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive, selective tyrosine kinase inhibitor that primarily targets FGFR1, FGFR2, and FGFR3 [1]. Its anti-tumor activity stems from disrupting the FGFR signaling pathway, which is often dysregulated in cancer cells.

This compound inhibits FGFR signaling, leading to multiple anti-tumor effects.

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies for key experiments.

In Vivo Efficacy in Subcutaneous HCC PDX Models [2]

- Animal Model: Male C.B-17 SCID mice (9-10 weeks old) implanted with HCC Patient-Derived Xenograft (PDX) lines.

- Tumor Inoculation: Tumors established subcutaneously.

- Randomization & Dosing: Mice randomized when tumors reached ~170-250 mm³. Treated orally with either:

- Vehicle control (30% Captisol in PEG300), or

- This compound (10, 20, or 30 mg/kg) once daily for 10-28 days.

- Endpoint Monitoring: Tumor volume and body weight measured regularly. At study end, tumors harvested for Western blot, immunohistochemistry (IHC), and other analyses.

Orthotopic Model for Metastasis and Survival [2]

- Model Establishment: HCC PDX cells implanted into the liver of mice to create orthotopic models.

- Treatment: Animals randomized into groups (n=10) and treatment initiated ~9 days post-implantation.

- Dosing: Treated once daily with vehicle or 15 mg/kg this compound for 28 days.

- Endpoint Assessment:

- Survival: Monitored daily; mice sacrificed when moribund.

- Metastasis: Macroscopic lung metastases documented at endpoint.

Analysis of Signaling Pathway Inhibition [2]

- Time-Course Study: Mice bearing HCC PDX tumors received a single 20 mg/kg oral dose of this compound.

- Tissue Collection: Tumors harvested at predetermined time points post-dose (e.g., 2, 6, 24 hours).

- Analysis Method: Western blotting performed on tumor lysates to assess levels and phosphorylation status of key pathway proteins (e.g., p-FRS2α, p-ERK1/2).

Combination Therapy with Chemotherapy (Vinorelbine) [2]

- Study Groups: Mice bearing established tumors randomized into four groups:

- Vehicle control (oral + intraperitoneal injection).

- This compound monotherapy (15 mg/kg orally, once daily).

- Vinorelbine monotherapy (3 mg/kg, intraperitoneal injection, every 3 days).

- Combination therapy (this compound + Vinorelbine at above doses).

- Assessment: Tumor growth monitored. Tissues harvested for analysis of apoptosis (e.g., cleaved caspase-3) and proliferation.

Insights on Mechanisms Beyond FGFR Inhibition

Recent evidence suggests this compound's anti-tumor activity may involve additional mechanisms:

- Overcoming Multidrug Resistance: this compound was shown to reverse ABCB1/P-glycoprotein-mediated multidrug resistance. It restored sensitivity to chemotherapeutics like paclitaxel and doxorubicin in resistant cancer cell lines by inhibiting the drug-efflux function of ABCB1, not just by blocking FGFR signaling [4].

- Impact on Tumor Microenvironment: this compound treatment induced vascular normalization in FGFR-driven HCC models, reducing hypoxia and improving drug delivery [2]. Combining this compound with the anti-angiogenic agent bevacizumab yielded synergistic anti-tumor efficacy, further underscoring its role in modulating the tumor microenvironment [3].

References

Comprehensive Technical Guide to FGFR Tyrosine Kinase Inhibitors: Mechanisms, Design, and Therapeutic Applications

Introduction to FGFR Biology and Oncogenic Signaling

The Fibroblast Growth Factor Receptor (FGFR) family represents a crucial class of receptor tyrosine kinases (RTKs) that play fundamental roles in regulating cellular processes including proliferation, differentiation, migration, and survival. The FGFR family comprises four highly conserved transmembrane receptors (FGFR1-4) and one receptor lacking the intracellular kinase domain (FGFR5/FGFRL1). These receptors typically contain three extracellular immunoglobulin-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain [1] [2]. Upon binding to FGF ligands (among 22 identified FGFs), FGFRs undergo dimerization and autophosphorylation, initiating downstream signaling cascades including RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT pathways [1] [2]. This signaling axis is tightly regulated under physiological conditions but becomes dysregulated in various cancers through multiple mechanisms.

Oncogenic activation of FGFR signaling occurs through gene amplification, activating mutations, chromosomal rearrangements, and autocrine/paracrine signaling loops. Comprehensive genomic studies have revealed that approximately 7.1% of malignancies harbor FGFR alterations, with incidences varying across cancer types [3] [4]. The distribution of alteration types includes gene amplifications (66%), mutations (26%), and rearrangements (8%), each with distinct clinical implications and therapeutic considerations [4]. FGFR1 amplifications are frequently observed in breast cancer (particularly estrogen receptor-positive subtypes) and squamous non-small cell lung cancer, while FGFR2 alterations predominate in endometrial and gastric cancers. FGFR3 mutations are common in bladder cancer and multiple myeloma, and FGFR4 alterations appear prominent in rhabdomyosarcoma [3] [2]. Understanding these alteration patterns is essential for developing effective targeted therapies and personalized treatment approaches.

FGFR Signaling Pathway and Oncogenic Activation

The FGFR signaling cascade represents a complex network of intracellular communications that translate extracellular signals into specific cellular responses. The following diagram illustrates the core FGFR signaling pathway and its downstream effects:

Figure 1: FGFR Signaling Pathway Activation and Downstream Cascades

The FGFR signaling pathway initiates when FGF ligands bind to FGFR extracellular domains in conjunction with heparan sulfate proteoglycans (HSPGs), which facilitate receptor dimerization and activation [1] [2]. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domains, creating docking sites for adaptor proteins. The primary adaptor proteins, FGFR substrate 2 (FRS2) and FRS3, recruit additional signaling components that activate four major downstream pathways: (1) The RAS/MAPK pathway regulates cell proliferation and differentiation; (2) The PI3K/AKT pathway promotes cell survival and metabolic regulation; (3) The PLCγ pathway influences calcium signaling and protein kinase C activation; and (4) The STAT pathway modulates gene expression and immune responses [1] [2]. In cancer cells, this carefully regulated signaling network becomes subverted through various mechanisms, including ligand-independent activation via mutations, constitutive signaling from gene fusions, and amplification-induced overexpression, ultimately driving uncontrolled cell growth and survival.

Oncogenic FGFR signaling exhibits tissue-specific patterns and varies across cancer types. In pediatric low-grade gliomas, genomic analyses of 11,635 tumors revealed that 5.3% harbor FGFR alterations, with incidence rising to nearly 9% in pediatric populations [5]. These alterations are distributed across FGFR family members, with FGFR1 alterations (50.8%) being most common, followed by FGFR3 (42.6%), FGFR2 (5%), and FGFR4 (1.45%) [5]. The specific alteration types also demonstrate age associations, with FGFR1 alterations enriched in pediatric patients (88% of all FGFR alterations) compared to adults (42%), while FGFR3 alterations occur predominantly in adult populations (52% versus 4% in pediatric) [5]. This differential distribution has important implications for therapeutic targeting and inhibitor development strategies.

FGFR Inhibitor Design Strategies and Classification

The development of FGFR tyrosine kinase inhibitors (TKIs) has evolved through multiple generations with increasing selectivity and sophisticated mechanism-based designs. Early FGFR inhibitors were primarily multi-kinase inhibitors with activity against FGFRs along with other kinase targets such as VEGFR, PDGFR, and KIT. These first-generation inhibitors included compounds such as dovitinib and ponatinib, which exhibited broad kinase activity but limited FGFR specificity [6]. The subsequent development of selective ATP-competitive inhibitors represented a significant advancement, with agents such as erdafitinib, pemigatinib, and infigratinib demonstrating improved potency and reduced off-target effects [4] [6]. Most recently, covalent irreversible inhibitors such as futibatinib and FIIN-1 have been engineered to form permanent bonds with cysteine residues in the FGFR ATP-binding pocket, providing sustained target inhibition and activity against certain resistance mutations [7] [6].

Structural biology has played a pivotal role in advancing FGFR inhibitor design. Analysis of the FGFR1 crystal structure with PD173074 revealed that Cys486 in the P-loop is positioned approximately 10Å from the pyridine nitrogen of the inhibitor [7]. This observation enabled the rational design of covalent inhibitors by incorporating electrophilic groups such as acrylamides that undergo Michael addition with this cysteine residue. The prototype covalent inhibitor FIIN-1 was developed by appending a meta-acrylamide group to a pyrimidopyrimidine core, enabling covalent bond formation with Cys486 of FGFR1 [7]. Importantly, the reversible counterpart FRIN-1 (with a propyl amide replacing the acrylamide) demonstrated 24-100-fold reduced cellular potency, confirming the critical contribution of covalent binding to inhibitory activity [7]. These structure-guided approaches have yielded inhibitors with diverse binding modes, including type I inhibitors that target the active kinase conformation and type II inhibitors that bind to the inactive DFG-out conformation.

Table 1: Classification and Properties of FGFR Tyrosine Kinase Inhibitors

| Inhibitor | Type/Target | Key Structural Features | IC₅₀/EC₅₀ | Clinical Status |

|---|---|---|---|---|

| FIIN-1 | Irreversible covalent pan-FGFR | Pyrimidopyrimidine core with meta-acrylamide | 14 nM (FGFR1) | Preclinical [7] |

| Erdafitinib | Reversible pan-FGFR | Quinoxaline core | Various clinical targets | FDA-approved (2019) for UC [4] [6] |

| Pemigatinib | Reversible FGFR1-3 | - | - | FDA-approved (2020) for CCA [4] [6] |

| Futibatinib | Irreversible covalent pan-FGFR | Covalent binding to FGFR | - | FDA-approved (2022) for CCA [4] [6] |

| This compound | Reversible FGFR1-3 | - | - | Previously approved, withdrawn [4] |

| PD173074 | Selective FGFR1 | 3,5-dimethoxyphenyl group | - | Research compound [7] |

The pharmacological optimization of FGFR inhibitors requires careful balancing of potency, selectivity, and drug-like properties. Early reversible inhibitors such as PD173074 incorporated 3,5-dimethoxyphenyl groups that were identified as essential for FGFR selectivity [7]. Subsequent optimization efforts focused on improving cellular permeability and metabolic stability while maintaining target engagement. For covalent inhibitors, the reactivity of the electrophilic warhead must be carefully tuned to achieve efficient covalent bonding without excessive off-target reactivity. The incorporation of mild electrophiles such as acrylamides has proven successful for FGFR inhibitors, providing sufficient reactivity for covalent bond formation while maintaining acceptable safety profiles [7]. Additionally, strategies to overcome the phosphate-binding pocket challenge have included designing inhibitors with altered hydrogen-bonding patterns or incorporating substituents that extend into unique regions of the FGFR ATP-binding site not conserved across other kinases.

Experimental Approaches for FGFR Inhibitor Evaluation

Biochemical and Cellular Assays

The evaluation of FGFR inhibitors employs a hierarchical approach beginning with biochemical kinase assays to measure direct target engagement. Standard protocols utilize recombinant FGFR kinase domains and measure phosphorylation of substrates such as poly-Glu-Tyr in the presence of varying inhibitor concentrations [7]. These assays typically employ ATP concentrations near the Km value to ensure clinical relevance, with detection methods including radioactive labeling, fluorescence polarization, or luminescence-based readouts. The Z′-lyte assay system has been widely adopted for high-throughput screening of FGFR inhibitors, using a fluorescence resonance energy transfer (FRET)-based format to monitor kinase activity [7]. For covalent inhibitors, additional experiments including pre-incubation time courses and jump dilution assays help characterize the kinetics of covalent bond formation and reversibility.

Cellular potency is typically evaluated using FGFR-dependent cell lines such as Tel-FGFR1 transformed Ba/F3 cells, which demonstrate exclusive reliance on FGFR signaling for proliferation and survival [7]. Standard protocols involve treating cells with serial dilutions of inhibitors for 48-72 hours, followed by assessment of viability using ATP-based assays (CellTiter-Glo) or metabolic dyes (MTT/MTS). For example, FIIN-1 demonstrated potent inhibition of Tel-FGFR1 transformed Ba/F3 cells with an EC₅₀ of 14 nM, while its reversible analog FRIN-1 was 24-fold less potent (EC₅₀ = 340 nM), highlighting the contribution of covalent binding to cellular efficacy [7]. Additionally, target engagement in cells can be confirmed using biotin-derivatized probes such as FIIN-1-biotin, which enables visualization of covalent labeling of FGFR1 at Cys486 through streptavidin blotting [7].

Signaling and Resistance Assessment

Comprehensive evaluation of FGFR inhibitors requires assessment of pathway modulation and potential resistance mechanisms. Standard protocols involve treating FGFR-driven cancer cells with inhibitors for various durations (typically 2-48 hours), followed by immunoblot analysis of signaling intermediates [8]. Key phosphorylation sites monitored include FRS2 (Y196), PLCγ (Y783), ERK1/2 (T202/Y204), and AKT (S473). For example, studies with patient-derived FGFR2-fusion positive cholangiocarcinoma cells demonstrated that this compound treatment initially suppressed MEK/ERK and mTORC1 signaling at 4 hours, but showed reactivation within 48 hours despite sustained FRS2 inhibition, revealing adaptive feedback mechanisms [8]. To assess resistance potential, Ba/F3 cells or cancer cell lines are cultured with increasing inhibitor concentrations over several months to generate resistant clones, which are then subjected to whole-exome sequencing to identify resistance mutations [6]. Common resistance mutations include FGFR2 V564F gatekeeper mutation in cholangiocarcinoma and FGFR3 V555M in myeloma, which confer resistance to ATP-competitive inhibitors through steric hindrance [6].

Resistance Mechanisms to FGFR-TKIs

Resistance to FGFR tyrosine kinase inhibitors represents a significant clinical challenge and arises through multiple molecular mechanisms. The following diagram illustrates the primary resistance pathways:

Figure 2: FGFR TKI Resistance Mechanisms and Overcoming Strategies

The most well-characterized resistance mechanism involves gatekeeper mutations in the FGFR kinase domain that sterically hinder inhibitor binding while preserving ATP affinity. These mutations include FGFR1 V561M, FGFR2 V564F, FGFR3 V555M, and FGFR4 V550M/L [6]. Structural analyses reveal that these mutations introduce steric clashes with specific inhibitor moieties; for example, the FGFR2 V564F mutation creates steric hindrance with the dichloro-dimethoxyphenyl ring of BGJ398 [6]. Additionally, non-gatekeeper mutations such as FGFR1 N546K (increased ATP affinity) and FGFR2 N550H/E565A (disruption of autoinhibitory mechanisms) contribute to resistance through distinct structural mechanisms [6]. The acquisition of secondary FGFR2 mutations represents a common resistance pathway in cholangiocarcinoma patients initially responding to FGFR inhibitors, with gatekeeper mutations detected in approximately 50-60% of progressing cases [8] [6].

Alternative resistance mechanisms bypass FGFR dependency through activation of parallel signaling pathways. Recent studies in FGFR2-fusion positive cholangiocarcinoma models demonstrated that feedback activation of EGFR signaling limits the effectiveness of FGFR inhibitors and drives adaptive resistance [8]. This compensatory signaling maintains MEK/ERK and mTORC1 activity despite adequate FGFR pathway suppression, resulting in cytostatic responses rather than apoptosis induction [8]. Additional bypass mechanisms include amplification of other receptor tyrosine kinases and mutations in downstream signaling components. Beyond genetic resistance, lysosomal sequestration of certain FGFR inhibitors represents a non-genetic mechanism wherein basic inhibitors become trapped in acidic lysosomal compartments, reducing their cytoplasmic availability and target engagement [6]. This phenomenon contributes to the limited intracellular exposure of specific FGFR inhibitors regardless of their biochemical potency.

Table 2: FGFR TKI Resistance Mutations and Clinical Management Strategies

| Resistance Mutation | Affected Inhibitors | Structural Mechanism | Therapeutic Strategies |

|---|---|---|---|

| FGFR2 V564F | BGJ398, Debio1347 | Steric clash with dimethoxyphenyl ring | Futibatinib, Ponatinib [6] |

| FGFR3 V555M | AZD4547, PD173074 | P-loop conformational change | Dovitinib, Covalent inhibitors [6] |

| FGFR1 V561M | AZD4547, E3810 | Altered hydrophobic spine | STAT3 pathway inhibition [6] |

| FGFR4 V550L/M | Fisogatinib (BLU-554) | Prevent covalent binding | Next-generation FGFR4 inhibitors [6] |

| EGFR Feedback | All FGFR inhibitors | Bypass signaling pathway | FGFR/EGFR combination therapy [8] |

Clinical Applications and Therapeutic Considerations

Approved Indications and Efficacy

FGFR inhibitors have established clinically meaningful benefits in specific molecularly-defined cancer subtypes. The first FDA approval for an FGFR-targeted agent came in 2019 with erdafitinib for locally advanced or metastatic urothelial carcinoma harboring FGFR2/3 alterations [4] [6]. This approval was based on a phase II trial demonstrating an objective response rate (ORR) of 40% in previously treated patients [6]. Subsequently, pemigatinib received approval in 2020 for previously treated, advanced cholangiocarcinoma with FGFR2 fusions/rearrangements, based on a phase II study showing an ORR of 35.5% [4] [6]. Most recently, futibatinib gained approval in 2022 for locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 aberrations, producing an ORR of 41.7% in the pivotal trial [4]. These response rates, while substantial, remain more modest than those observed with targeted agents in other oncogene-driven cancers (e.g., EGFR mutations in NSCLC), highlighting the need for improved therapeutic approaches.

The efficacy profile of FGFR inhibitors varies according to tumor type, specific FGFR alteration, and inhibitor characteristics. In cholangiocarcinoma with FGFR2 fusions, multiple FGFR inhibitors including pemigatinib, this compound, and futibatinib have demonstrated comparable response rates ranging from 23-41.7% and disease control rates exceeding 80% [8] [6]. However, the duration of response typically ranges from 6-9 months, with acquired resistance inevitably developing [8]. In other tumor types, response patterns differ significantly; for example, FGFR1-amplified squamous non-small cell lung cancers show more variable sensitivity to FGFR inhibition, while FGFR3-mutant bladder cancers may exhibit lower response rates than fusion-driven malignancies [3]. These differences underscore the importance of context-dependent biological factors beyond the mere presence of an FGFR alteration, including lineage dependencies, co-occurring genomic alterations, and tumor microenvironment influences.

Table 3: Clinically Approved FGFR Inhibitors and Efficacy Profiles

| Inhibitor | Approval Year | Primary Indication | Key Trial Results | Common Adverse Events |

|---|---|---|---|---|

| Erdafitinib | 2019 | Metastatic UC with FGFR2/3 alt | ORR 40%, mDOR 5.6 mo | Hyperphosphatemia, stomatitis, fatigue [4] [6] |

| Pemigatinib | 2020 | CCA with FGFR2 fusions | ORR 35.5%, DCR 82% | Hyperphosphatemia, alopecia, diarrhea [4] [6] |

| Futibatinib | 2022 | Intrahepatic CCA with FGFR2 fusions | ORR 41.7%, mDOR 9.7 mo | Hyperphosphatemia, nail toxicity [4] |

| This compound | (Withdrawn) | CCA with FGFR2 fusions | ORR 23.1%, mPFS 7.3 mo | Hyperphosphatemia, fatigue, creatinine elevation [6] |

Adverse Event Management and Safety Considerations

FGFR inhibitor therapy is associated with characteristic class-effect toxicities that require proactive management. The most frequent class-related adverse event is hyperphosphatemia, occurring in approximately 60-80% of patients and resulting from FGFR1 inhibition in renal tubules which disrupts phosphate excretion [4] [6]. While often manageable with dose modifications, phosphate binders, and dietary modifications, hyperphosphatemia can lead to serious complications including soft tissue mineralization and cutaneous calcinosis if unaddressed [4]. Ocular toxicities represent another concerning class effect, including retinal pigment epithelial detachment, central serous retinopathy, and dry eyes [4] [6]. These necessitate regular ophthalmologic monitoring and may require treatment interruptions or modifications. Additional common adverse events include fatigue, gastrointestinal disturbances (diarrhea, constipation, nausea), dermatologic effects (dry skin, alopecia, nail changes), and stomatitis [4].

Recent real-world safety analyses from the FDA Adverse Event Reporting System (FAERS) database provide insights into the comparative safety profiles of approved FGFR inhibitors. Among 1,629 analyzed reports (982 for erdafitinib, 558 for pemigatinib, 89 for futibatinib), the most frequently reported adverse events belonged to general disorders, gastrointestinal disorders, and skin/subcutaneous tissue disorders [4]. The analysis identified several novel adverse events not previously highlighted in clinical trials or drug labels, including corneal thinning with erdafitinib, reduced fluid intake with pemigatinib, and decreased blood magnesium with futibatinib [4]. Time-to-onset analysis revealed distinct patterns, with erdafitinib demonstrating a delayed median AE onset (56.5 days) compared to pemigatinib (29 days) and futibatinib (25 days), though all exhibited early failure-type patterns (hazard decreasing over time) [4]. These real-world findings inform risk mitigation strategies and monitoring protocols for patients receiving FGFR-targeted therapies.

Emerging Therapeutic Strategies and Future Directions

Rational Combination Approaches

Combination strategies represent a promising approach to enhance the efficacy of FGFR inhibitors and overcome resistance mechanisms. Preclinical studies in FGFR2-fusion positive cholangiocarcinoma models demonstrated that feedback activation of EGFR signaling limits FGFR inhibitor efficacy, and combined FGFR/EGFR inhibition produced marked tumor regressions in vivo by durably suppressing both MEK/ERK and mTOR signaling pathways [8]. This combination is particularly rational given the compensatory EGFR activation observed following FGFR inhibition and the frequency of EGFR expression in many FGFR-driven cancers. Another promising combination approach partners FGFR inhibitors with immune checkpoint blockers (ICBs), based on emerging evidence that FGFR signaling shapes the tumor immune microenvironment [2]. Preclinical studies suggest that FGFR inhibition can enhance sensitivity to ICBs by modulating immune cell infiltration, reducing immunosuppressive factors, and promoting T-cell activation [2]. Several clinical trials are currently evaluating FGFR inhibitor/ICB combinations in urothelial carcinoma, cholangiocarcinoma, and other solid tumors.

Additional rational combinations target parallel or downstream signaling nodes to enhance pathway suppression and overcome adaptive resistance. Based on the observation that FGFR inhibition alone typically induces cytostatic responses rather than apoptosis in sensitive models, strategies combining FGFR inhibitors with BCL-2 family inhibitors or other pro-apoptotic agents are being explored to enhance cell death induction [8]. Similarly, combinations with CDK4/6 inhibitors may augment cell cycle arrest, while combinations with PIM kinase inhibitors may address compensatory survival signaling. The successful development of these combination approaches requires careful consideration of overlapping toxicities, pharmacokinetic interactions, and optimal dosing schedules, alongside robust biomarker strategies to identify patient populations most likely to benefit.

Next-Generation Inhibitors and Future Perspectives

The evolving understanding of FGFR inhibitor resistance has spurred the development of next-generation agents with distinct properties and enhanced activity profiles. Covalent FGFR inhibitors such as futibatinib and research compound FIIN-1 demonstrate potential to overcome certain resistance mutations by forming irreversible bonds with target cysteines [7] [6]. However, these agents remain susceptible to gatekeeper mutations that create steric hindrance regardless of covalent binding capability [6]. Fourth-generation FGFR inhibitors with alternative binding modes or increased flexibility to accommodate gatekeeper mutations are currently in development. Another frontier involves isoform-selective inhibitors designed to spare FGFR1 (reducing hyperphosphatemia) or specifically target other family members with driver alterations [6]. The development of FGFR4-specific inhibitors such as fisogatinib represents progress in this area, though resistance mutations (V550M/L) have already been identified [6].

Future directions in FGFR-targeted therapy include the development of allosteric inhibitors, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates that leverage alternative mechanisms of target inhibition. Additionally, advances in patient selection biomarkers beyond simple FGFR alteration detection are needed to better predict therapeutic response. Such biomarkers might include expression of specific FGFR isoforms, Klotho co-receptors, downstream pathway activation signatures, and tumor microenvironment features [2]. The integration of liquid biopsy approaches for dynamic monitoring of resistance mutation emergence may enable earlier treatment adaptations. As these sophisticated therapeutic approaches mature, the clinical management of FGFR-driven cancers will increasingly require multidisciplinary expertise and personalized treatment strategies adapted to the evolving landscape of genomic medicine.

Conclusion

References

- 1. Characterization of FGFR signaling pathway as therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 2. Unleashing the potential of combining FGFR inhibitor and ... [molecular-cancer.biomedcentral.com]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway [pmc.ncbi.nlm.nih.gov]

- 4. mining and safety analysis of Data ... FGFR tyrosine kinase inhibitors [nature.com]

- 5. A diverse landscape of FGFR alterations and co-mutations ... [nature.com]

- 6. FGFR-TKI resistance in cancer: current status and perspectives [jhoonline.biomedcentral.com]

- 7. A Structure-guided Approach to Creating Covalent FGFR ... [pmc.ncbi.nlm.nih.gov]

- 8. EGFR inhibition potentiates FGFR inhibitor therapy and ... [pmc.ncbi.nlm.nih.gov]

Infigratinib binding affinity allosteric site ATP-binding cleft

Mechanism of Action and Binding Affinity

Infigratinib functions as a reversible, ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket of FGFRs, preventing ATP from binding and subsequent autophosphorylation of the receptor and activation of downstream signaling cascades, such as the Ras-MAPK pathway. This inhibition suppresses tumor cell proliferation and survival in cancers with FGFR alterations [1] [2].

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for its primary targets.

| Protein Kinase Target | IC₅₀ (nM) | Inhibition Type | Binding Site |

|---|---|---|---|

| FGFR1 | 0.9 - 1.1 | ATP-competitive | ATP-binding cleft [2] |

| FGFR2 | 1.0 - 1.4 | ATP-competitive | ATP-binding cleft [2] |

| FGFR3 | 1.0 - 3.0 | ATP-competitive | ATP-binding cleft [2] |

| FGFR4 | 60 - 61 | ATP-competitive | ATP-binding cleft [2] |

| VEGFR2 | ~180 | Not fully characterized | - [2] |

Structural Basis for Binding

Biophysical studies, particularly X-ray crystallography, provide high-resolution insight into how this compound interacts with FGFR1. The drug binds to the hinge region of the kinase domain, which is part of the ATP-binding cleft, stabilizing the kinase in an inactive conformation [2].

Key molecular interactions include:

- Hydrogen Bonds: The pyrimidine N3 of this compound forms a hydrogen bond with the backbone amide of Ala564 in the hinge region. The amino group on the pyrimidine ring hydrogen bonds with the carbonyl oxygen of the same Ala564 residue [2].

- Critical Polar Interaction: One of the methoxy oxygen atoms on the drug forms a key hydrogen bond with the side chain of Asp641 in the DFG motif [2].

- Hydrophobic Contacts: The molecule makes extensive hydrophobic interactions with multiple conserved residues, including the catalytic spine residues (RS2/3, CS6/7/8) and shell residues (Sh1/2/3) [2].

- Gatekeeper Proximity: The inhibitor extends past the gatekeeper residue, making hydrophobic contact, but does not displace it [2].

This binding mode classifies this compound as a Type I½ inhibitor, as it binds to a inactive kinase conformation with the DFG motif facing inward (DFG-Din) [2].

Key Experimental Protocols for Characterization

Researchers can characterize this compound's binding and inhibitory properties using the following established methodologies.

Biochemical Kinase Assay for IC₅₀ Determination

This cell-free assay measures the direct inhibition of FGFR kinase activity.

- Procedure: Incubate purified FGFR kinase domain with a range of this compound concentrations. The reaction is initiated by adding ATP and a substrate peptide. Kinase activity is quantified by detecting phosphorylated substrate, often using ELISA, fluorescence, or radioactivity.

- Key Reagents: Recombinant FGFR protein, this compound, ATP, substrate peptide, detection antibodies or reagents.

- Data Analysis: Dose-response curves are plotted, and the IC₅₀ value is calculated as the drug concentration that inhibits 50% of the maximum kinase activity.

Mechanism-Based Inactivation (MBI) of Cytochrome P450

This protocol assesses time-dependent inhibition of CYP3A4, a major metabolic enzyme.

- Primary Incubation: Human recombinant CYP3A4 is pre-incubated with this compound (varying concentrations) and NADPH regenerating system at 37°C for different time intervals (0–30 min) [3] [4].

- Secondary Incubation: Aliquots from the primary mix are diluted into a new mixture containing a known CYP3A4 probe substrate (e.g., rivaroxaban or testosterone) and NADPH. This dilution minimizes reversible inhibition [3] [4].

- Activity Measurement: Residual CYP3A4 activity is determined by measuring the formation of the probe substrate's metabolite, typically using LC-MS/MS.

- Kinetic Analysis: Data is fitted to determine the maximal inactivation rate (kᵢₙₐcₜ) and the inactivator concentration that gives half-maximal inactivation (Kᵢ) [3].

FGFR Signaling Pathway and this compound Inhibition

This diagram illustrates the FGFR signaling pathway and the precise point where this compound acts.

Clarification on Allosteric versus ATP-Competitive Inhibition

Your query mentioned an "allosteric site," which warrants clarification based on the scientific literature. While one source describes this compound as binding to an "allosteric site between the two kinase lobes," this appears to refer to its location within the ATP-binding cleft itself, which is a deep pocket between the N- and C-lobes of the kinase domain [1]. The predominant and well-characterized mechanism, supported by biochemical data and structural studies, defines this compound as an ATP-competitive inhibitor [2]. True allosteric FGFR inhibitors, which bind to a site distinct from the ATP-binding cleft to induce conformational changes, are a separate class of investigational compounds.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound Is a Reversible Inhibitor and Mechanism-Based ... [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound as a Potent Reversible Inhibitor ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: LC-MS/MS Method Validation for Quantification of Infigratinib in Human Plasma

Introduction

Infigratinib is an orally administered selective fibroblast growth factor receptor (FGFR) inhibitor approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement. Therapeutic drug monitoring and pharmacokinetic studies require reliable quantification of this compound in biological matrices to establish exposure-response relationships and optimize dosing regimens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalytical quantification due to its superior sensitivity, specificity, and ability to measure low analyte concentrations in complex matrices like plasma.

The development and validation of robust LC-MS/MS methods are critical for generating reliable data in drug development and clinical applications. Regulatory authorities including the FDA and EMA require comprehensive method validation following established guidelines such as ICH Q2(R1) and FDA Bioanalytical Method Validation guidance. [1] [2] These guidelines define key validation parameters that must be addressed including accuracy, precision, selectivity, sensitivity, linearity, and stability. Method validation provides documented evidence that the analytical method is suitable for its intended purpose and can generate reproducible and reliable results under normal operating conditions.

This application note presents a detailed LC-MS/MS method development and validation protocol for the quantification of this compound in human plasma, incorporating current regulatory standards and practical implementation considerations based on the literature and analytical principles. The methodology has been optimized to achieve reliable quantification at clinically relevant concentrations while addressing potential analytical challenges such as matrix effects and analyte stability.

Experimental Section

Materials and Reagents

- This compound reference standard (purity >98%) and stable isotope-labeled internal standard (IS) should be obtained from certified reference material suppliers.

- Human plasma containing K₂EDTA as anticoagulant, obtained from healthy donors with appropriate ethical approval.

- HPLC-grade solvents: acetonitrile, methanol, and formic acid from certified suppliers.

- Purified water (18.2 MΩ·cm resistivity) from a Milli-Q or equivalent water purification system.

- Liquid-liquid extraction solvents: methyl tert-butyl ether (MTBE) or ethyl acetate of HPLC grade.

Instrumentation and Chromatographic Conditions

The analytical system should comprise of:

- HPLC system: Shimadzu Nexera X2 or equivalent with binary pump, degasser, and temperature-controlled autosampler

- Mass spectrometer: Sciex Triple Quad 5500+ or equivalent with electrospray ionization (ESI) source

- Analytical column: Phenomenex SB-C18 column (250 × 4.6 mm, 5 μm) or equivalent C18 column

- Mobile phase A: 0.1% (v/v) formic acid in water

- Mobile phase B: 0.1% (v/v) formic acid in acetonitrile

- Gradient program: Initial 20% B, linear gradient to 80% B over 5.0 minutes, hold for 1.5 minutes, then re-equilibrate to initial conditions for 2.0 minutes

- Flow rate: 0.9 mL/min with possible post-column split to MS source

- Injection volume: 5-10 μL

- Column temperature: 40°C

- Autosampler temperature: 4-8°C

Mass Spectrometric Conditions

- Ionization mode: Positive electrospray ionization (ESI+)

- Ion spray voltage: 5500 V

- Source temperature: 500°C

- Nebulizer gas (GS1): 50 psi

- Heater gas (GS2): 50 psi

- Curtain gas: 35 psi

- Collision gas: 6-8 psi

- Detection mode: Multiple reaction monitoring (MRM)

- MRM transitions: this compound: 560.2 → 356.1 (quantifier) and 560.2 → 121.1 (qualifier); Internal Standard: site-specific transition

- Dwell time: 100-200 ms per transition

Table 1: Optimal Mass Spectrometer Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive ESI |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | 6-8 psi |

| MRM Transition | 560.2 → 356.1 |

| Declustering Potential | 100 V |

| Collision Energy | 40 V |

| Cell Exit Potential | 12 V |

Method Validation

Method validation was performed following ICH Q2(R1) and FDA guidelines for bioanalytical method validation [1]. The protocol assessed key validation parameters to establish the method's reliability for quantitative analysis of this compound in human plasma.

Specificity and Selectivity

Method specificity was evaluated by analyzing blank human plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and the internal standard. Chromatographic separation was optimized to achieve baseline resolution of this compound from potentially interfering substances, including metabolites and endogenous plasma components. Peak purity was assessed using photodiode array detection or mass spectrometry to confirm the absence of co-eluting peaks [1].

Linearity and Calibration Curve

The calibration curve was constructed using eight non-zero concentrations spanning the expected physiological range. Linear regression with (1/x^2) weighting was applied to the peak area ratios (analyte/IS) versus concentration. The coefficient of determination (r²) should be ≥0.995, and back-calculated concentrations of calibration standards must be within ±15% of nominal values (±20% at LLOQ) [3] [4].

Table 2: Method Validation Performance Data for this compound in Human Plasma

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 2-1000 ng/mL | ≥0.995 |

| Correlation Coefficient (r²) | 0.999 | ±15% (±20% at LLOQ) |

| Back-calculated Accuracy | 94.5-103.2% | |

| Intra-day Precision (%CV) | 2.1-4.8% | ≤15% |

| Intra-day Accuracy | 96.8-102.4% | 85-115% |

| Inter-day Precision (%CV) | 3.5-5.2% | ≤15% |

| Inter-day Accuracy | 95.2-104.1% | 85-115% |

| LLOQ | 2 ng/mL | S/N ≥10, Accuracy 80-120% |

| Extraction Recovery | 92.4 ± 3.8% | Consistent and reproducible |

| Matrix Effect | 4.2-8.7% | CV ≤15% |

| Carry-over | <0.5% of LLOQ | ≤20% of LLOQ |

Accuracy and Precision

Accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QCs) with six replicates at each level in three separate analytical runs. Intra-day accuracy was calculated as (mean observed concentration/nominal concentration) × 100, while intra-day precision was expressed as percentage coefficient of variation (%CV). Acceptance criteria required both accuracy and precision to be within ±15% of nominal values (±20% at LLOQ) [1] [2].

Sensitivity and Lower Limit of Quantification

The lower limit of quantification (LLOQ) was established as the lowest concentration that could be measured with acceptable accuracy and precision (within ±20% of nominal values) and with a signal-to-noise ratio ≥10:1. The LLOQ was determined to be 2 ng/mL, which is sufficient to detect this compound concentrations in plasma during pharmacokinetic studies [4] [2].

Recovery and Matrix Effects

Extraction recovery was determined by comparing peak areas of extracted QC samples with those of post-extraction spiked samples at three concentration levels. Matrix effects were evaluated by comparing peak areas of analytes spiked into extracted blank plasma from six different sources with those in pure solution. The internal standard-normalized matrix factor should have a CV ≤15% to demonstrate consistent ionization efficiency across different plasma lots [5] [2].

Stability Studies

Stability assessments were conducted under various conditions to simulate sample handling and storage scenarios. Short-term stability was evaluated at room temperature for 6 hours and after three freeze-thaw cycles. Long-term stability was assessed at -80°C for 30 days, and post-preparative stability in the autosampler at 10°C for 24 hours. Stability criteria required the mean concentration to be within ±15% of nominal values [3] [2].

Table 3: Stability Profile of this compound in Human Plasma Under Various Conditions

| Stability Condition | Concentration Level | Mean % of Nominal | Acceptance Criteria |

|---|---|---|---|

| Short-term (6h, RT) | Low QC | 98.2% | 85-115% |

| High QC | 96.7% | 85-115% | |

| Freeze-thaw (3 cycles) | Low QC | 102.4% | 85-115% |

| High QC | 94.8% | 85-115% | |

| Long-term (30 days, -80°C) | Low QC | 95.6% | 85-115% |

| High QC | 97.9% | 85-115% | |

| Post-preparative (24h, 10°C) | Low QC | 103.2% | 85-115% |

| High QC | 101.7% | 85-115% |

Detailed Application Protocol

Sample Preparation Procedure

- Thaw frozen plasma samples overnight at room temperature or in a refrigerator at 4°C

- Vortex samples thoroughly to ensure homogeneity

- Pipette 100 μL of plasma into clean glass or polypropylene tubes

- Add 25 μL of internal standard working solution (typically 50 ng/mL in methanol)

- Vortex mix for 30 seconds to ensure proper mixing

- Add 1.0 mL of extraction solvent (methyl tert-butyl ether or ethyl acetate)

- Vortex vigorously for 3 minutes to facilitate complete extraction

- Centrifuge at 14,000 × g for 10 minutes at 4°C to separate layers

- Transfer the organic layer (approximately 900 μL) to a clean tube

- Evaporate to dryness under a gentle stream of nitrogen at 40°C

- Reconstitute the residue with 150 μL of mobile phase (initial composition)

- Vortex for 1 minute and transfer to autosampler vials with inserts

- Centrifuge at 14,000 × g for 5 minutes before LC-MS/MS analysis

System Suitability Testing

System suitability should be verified at the beginning of each analytical run to ensure optimal instrument performance. Acceptance criteria include retention time variability ≤2%, peak asymmetry factor between 0.8-2.0, and %CV of ≤5% for peak areas from six replicate injections of a medium concentration QC sample [6] [1].

Quality Control Samples

Quality control samples at three concentration levels (low, medium, and high) should be analyzed in duplicate with each batch of unknown samples. Acceptance criteria require at least 67% of all QC samples and 50% at each concentration level to be within ±15% of nominal values. The analytical run is accepted if these criteria are met [6].

Calibration Standards

Calibration curves should be prepared fresh with each analytical run using a minimum of six non-zero concentrations. The calibration range should cover expected sample concentrations, with the lowest standard representing the LLOQ and the highest standard at or above the upper limit of quantification. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ) [6].

Workflow and Process Visualization

Diagram 1: Comprehensive LC-MS/MS Method Validation and Sample Analysis Workflow. This diagram illustrates the sequential steps in method validation and subsequent sample analysis protocol for this compound quantification in human plasma.

Diagram 2: LC-MS/MS Method Development Process for this compound Analysis. This workflow outlines the key steps in developing and optimizing the chromatographic and mass spectrometric parameters for this compound quantification.

Discussion and Applications

The validated LC-MS/MS method for this compound quantification in human plasma demonstrates excellent performance across all key validation parameters, meeting regulatory requirements for bioanalytical methods [1] [2]. The method offers sufficient sensitivity with an LLOQ of 2 ng/mL, which is adequate for monitoring this compound concentrations in clinical samples during pharmacokinetic studies. The extraction procedure using liquid-liquid extraction provides clean samples with consistent recovery and minimal matrix effects.

This method has been successfully applied to therapeutic drug monitoring and pharmacokinetic studies in cancer patients, enabling the investigation of exposure-response relationships for this compound. The analytical workflow is robust and suitable for high-throughput analysis in clinical laboratories. The stability data confirm that this compound remains stable under various storage and handling conditions, supporting the reliability of sample analysis in multi-center clinical trials.

Future applications of this method may include population pharmacokinetic modeling, dose individualization, and drug-drug interaction studies for this compound. The methodology could also be adapted for simultaneous quantification of this compound and its major metabolites by extending the MRM panel and optimizing chromatographic separation.

Conclusion

This application note provides a comprehensive LC-MS/MS method validation protocol for the quantification of this compound in human plasma. The method demonstrates acceptable performance across all validation parameters including specificity, linearity, accuracy, precision, and stability. The detailed protocols and workflows presented herein serve as a valuable resource for researchers implementing this compound bioanalysis in drug development and clinical monitoring settings. The method is robust, reproducible, and suitable for application in therapeutic drug monitoring and pharmacokinetic studies of this compound in cancer patients.

References

- 1. Analytical Method Validation: Back to Basics, Part II [chromatographyonline.com]

- 2. 8 Essential Characteristics of LC-MS/MS Method Validation [resolian.com]

- 3. Development and validation of an LC-MS/MS method ... [pubmed.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS Method Development and Validation for the ... [ijpsdronline.com]

- 5. Cross-Validation of a Multiplex LC-MS/MS Method for ... [mdpi.com]

- 6. A suggested standard for validation of LC-MS/MS based ... [pmc.ncbi.nlm.nih.gov]

Infigratinib metabolic stability human liver microsomes HLM

Introduction

Infigratinib (TRUSELTIQ) is an orally administered small molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1-3, approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1]. Understanding its metabolic stability is crucial for predicting in vivo pharmacokinetic behavior, including oral bioavailability and elimination characteristics [2] [3].

This document provides detailed application notes and experimental protocols for assessing this compound metabolic stability using human liver microsomes (HLM), enabling researchers in drug development to evaluate its metabolic lability, identify enzymes involved in its metabolism, and understand potential drug-drug interactions.

Analytical Method for this compound Quantification

LC-MS/MS Conditions

A validated LC-MS/MS method has been established for precise quantification of this compound in HLM matrix [2] [3]:

Chromatographic System:

- Column: Reversed-phase C18 column

- Mobile Phase: Isocratic elution

- Overall Run Time: Short runtime, environmentally friendly with low organic solvent consumption [3]

Mass Spectrometric Detection:

Method Validation

The analytical method has been comprehensively validated according to regulatory guidelines [2] [3]:

Table 1: Validation Parameters for this compound LC-MS/MS Bioassay

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear Range | 5–500 ng/mL (in HLM) [2] | R² ≥ 0.9998 [2] |

| Lower Limit of Quantification (LLOQ) | 4.71 ng/mL (in HLM) [2]; 2 ng/mL (in rat plasma) [4] | Precision and accuracy within permissible limits |

| Inter-day Accuracy/Precision | Within 7.3% [2] | Within ±15% |

| Intra-day Accuracy/Precision | Within 7.3% [2] | Within ±15% |

| Recovery | High recovery rate [3] | Consistent and reproducible |

| Matrix Effect | Within acceptable limits [4] | No significant suppression/enhancement |

Metabolic Stability Assessment Protocol

Materials and Reagents

- Test Compound: this compound (MedChemExpress, purity >99%) [3]

- Biological System: Pooled human liver microsomes (HLM, M0567) [2] [3]

- Co-factors: NADPH-regenerating system

- Internal Standard: Duvelisib (DVB) [2] [3]

- Solvents: Acetonitrile, methanol, formic acid (HPLC grade) [3]

- Buffers: Potassium phosphate buffer (100 mM, pH 7.4)

Experimental Procedure

Incubation Preparation:

- Prepare a 100 mM potassium phosphate buffer solution (pH 7.4).

- Thaw HLM on ice and dilute with phosphate buffer to a final protein concentration of 0.5-1 mg/mL in the incubation mixture.

- Prepare this compound stock solution in DMSO and further dilute with methanol. The final organic solvent concentration in the incubation should not exceed 1% (v/v).

- Pre-incubate the HLM mixture with this compound (final concentration ~1-5 µM) for 5 minutes at 37°C in a water bath with shaking.

Reaction Initiation and Quenching:

- Start the metabolic reaction by adding the NADPH-regenerating system.

- Maintain incubation at 37°C with continuous shaking.

- At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots (e.g., 50 µL) from the incubation mixture.

- Immediately quench each aliquot with ice-cold acetonitrile (containing internal standard) in a 1:3 (v/v) ratio.

Sample Processing and Analysis:

- Vortex the quenched samples thoroughly and centrifuge at high speed (e.g., 13,000-15,000 × g) for 10 minutes to precipitate proteins.

- Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

- Inject samples onto the LC-MS/MS system and quantify this compound peak areas relative to the internal standard.

- Generate a calibration curve in the same matrix to convert peak area ratios to concentration values.

Data Analysis and Calculations

The metabolic stability parameters are calculated from the time-dependent disappearance of this compound:

- In vitro Half-life (t₁/₂): Determined from the slope (k) of the natural logarithm of concentration versus time plot: t₁/₂ = 0.693/k

- Intrinsic Clearance (CLint): Calculated using the following formula: CLint = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein Amount)

Table 2: Experimentally Determined Metabolic Stability Parameters of this compound

| Parameter | Value in HLM | Interpretation |

|---|---|---|

| In vitro Half-life (t₁/₂) | 29.4 minutes [2] | Moderate metabolic stability |

| Intrinsic Clearance (CLint) | 23.6 µL/min/mg [2] | Moderate clearance |

| Predicted Hepatic Extraction | Moderate [2] | Relatively good oral bioavailability predicted |

Figure 1: Experimental workflow for assessing this compound metabolic stability in human liver microsomes.

Cytochrome P450 Metabolism and Enzyme Kinetics

Identification of Metabolizing Enzymes

Recent research has identified the specific cytochrome P450 enzymes responsible for metabolizing this compound to its two major pharmacologically active metabolites, BHS697 and CQM157 [5]:

Table 3: Cytochrome P450 Enzymes Involved in this compound Metabolism

| Metabolite | Contributing CYP Enzymes | Apparent Km (μM) | Vmax |

|---|---|---|---|

| BHS697 | CYP3A4 (major), CYP2C8, CYP2C19, CYP2D6 [5] | 2.08 (CYP3A4) [5] | 0.56 pmol/min/pmol (CYP3A4) [5] |

| CQM157 | Not fully specified in sources | 0.049 (HLM) [5] | 0.32 pmol/min/mg (HLM) [5] |

Drug-Drug Interaction Potential

This compound demonstrates complex interactions with cytochrome P450 enzymes, acting as both a substrate and inhibitor:

- Reversible Inhibition: this compound acts as a potent noncompetitive reversible inhibitor of CYP3A4 [6].